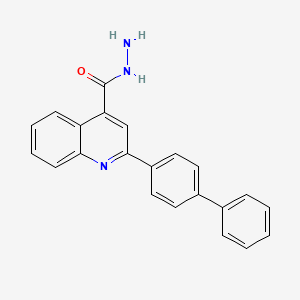
2-(4-Phenylphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C22H17N3O It is characterized by a quinoline core substituted with a phenyl group at the 2-position and a carbohydrazide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylphenyl)quinoline-4-carbohydrazide typically involves the condensation of 2-(4-Phenylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the carbohydrazide group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The phenyl group at the 2-position can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperature and solvent conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
2-(4-Phenylphenyl)quinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a histone deacetylase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is studied for its potential antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenyl)quinoline-4-carbohydrazide, particularly in its role as a histone deacetylase inhibitor, involves the inhibition of histone deacetylase enzymes. This inhibition leads to an increase in acetylation levels of histone proteins, resulting in altered gene expression and potentially inducing cell cycle arrest and apoptosis in cancer cells . The molecular targets include histone deacetylase isoforms, and the pathways involved are related to chromatin remodeling and gene transcription regulation.
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carbohydrazide
- 2-Phenylquinoline-4-carboxylic acid hydrazide
- 2-Phenylbenzothiazol-6-ylamine
Comparison: 2-(4-Phenylphenyl)quinoline-4-carbohydrazide is unique due to the presence of the phenyl group at the 4-position of the quinoline ring, which can influence its electronic properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-phenylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c23-25-22(26)19-14-21(24-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,23H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCBXZHQJVDKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2587980.png)
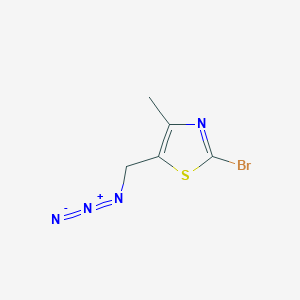
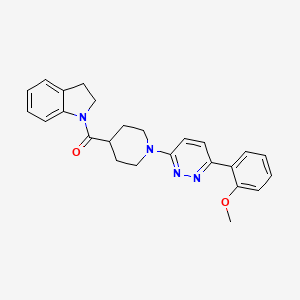
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B2587985.png)
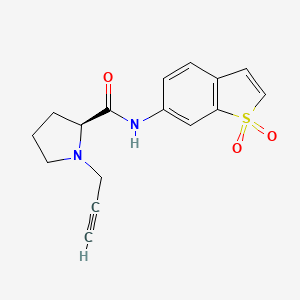
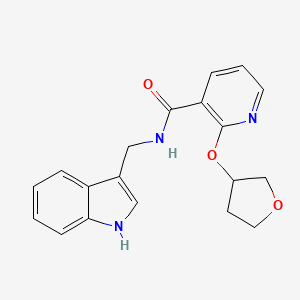

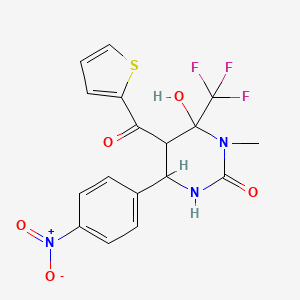
![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2587990.png)
![3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2587991.png)
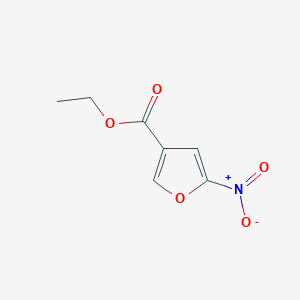
![2-(2,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2587995.png)
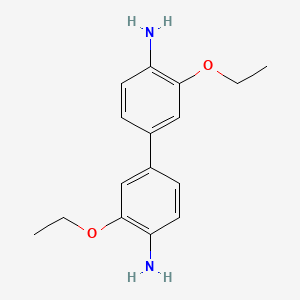
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)
